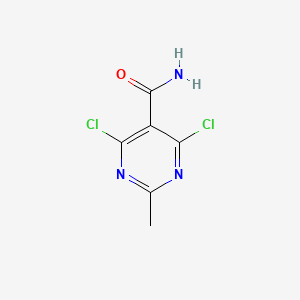

4,6-Dichloro-2-methylpyrimidine-5-carboxamide

CAS No.: 1196155-60-8

Cat. No.: VC15969665

Molecular Formula: C6H5Cl2N3O

Molecular Weight: 206.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196155-60-8 |

|---|---|

| Molecular Formula | C6H5Cl2N3O |

| Molecular Weight | 206.03 g/mol |

| IUPAC Name | 4,6-dichloro-2-methylpyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C6H5Cl2N3O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3,(H2,9,12) |

| Standard InChI Key | FRYYNJGCIJDRDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)C(=O)N)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (methyl), 4 and 6 (chlorine), and 5 (carboxamide) confer distinct electronic and steric properties. The carboxamide group (-CONH₂) enhances hydrogen-bonding capacity, influencing interactions with biological targets.

Table 1: Molecular Properties of 4,6-Dichloro-2-methylpyrimidine-5-carboxamide

| Property | Value |

|---|---|

| IUPAC Name | 4,6-dichloro-2-methylpyrimidine-5-carboxamide |

| Molecular Formula | C₆H₅Cl₂N₃O |

| Molecular Weight | 206.03 g/mol |

| SMILES | CC1=NC(=C(C(=N1)Cl)Cl)C(=O)N |

| InChI | InChI=1S/C6H5Cl2N3O/c1-3-9-4(7)2-5(8)10-3/h2H,1H3,(H2,8,9) |

Electronic and Steric Effects

The electron-withdrawing chlorine atoms increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution at positions 4 and 6. The methyl group at position 2 contributes steric hindrance, directing reactivity toward the carboxamide and chlorine sites.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4,6-dichloro-2-methylpyrimidine, which undergoes carboxamidation via reaction with ammonia or primary amines. A representative protocol involves:

-

Amination: Reacting 4,6-dichloro-2-methylpyrimidine with aqueous ammonia in isopropanol at 60–80°C for 12–24 hours.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactants | 4,6-Dichloro-2-methylpyrimidine, NH₃ |

| Solvent | Isopropanol/H₂O |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | >90% |

Industrial-Scale Production

Industrial processes optimize for cost and scalability, employing continuous-flow reactors to enhance mixing and heat transfer. Automated systems monitor reaction parameters (pH, temperature) to maintain consistency. Post-synthesis, distillation and crystallization units ensure high-purity batches suitable for pharmaceutical applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at positions 4 and 6 are susceptible to displacement by nucleophiles such as amines, thiols, and alkoxides. For example:

-

Amination: Reaction with alkylamines produces substituted pyrimidines with enhanced bioavailability.

-

Thiolation: Treatment with sodium hydrosulfide (NaSH) introduces sulfhydryl groups, enabling conjugation with biomolecules.

Oxidation and Reduction

-

Oxidation: The methyl group at position 2 resists oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) convert the carboxamide to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine substituents, yielding dehalogenated derivatives for structure-activity studies.

Biological Activity and Mechanism

Kinase Inhibition

The compound inhibits protein kinases by competing with ATP for binding to the kinase domain. Structural studies suggest that the carboxamide group forms hydrogen bonds with conserved residues (e.g., Glu91 in CDK2), while chlorine atoms enhance hydrophobic interactions.

Table 3: Biological Targets and Effects

| Target | Biological Effect |

|---|---|

| Cyclin-Dependent Kinases (CDKs) | Cell cycle arrest, anticancer activity |

| Tyrosine Kinases | Inhibition of oncogenic signaling |

| MAP Kinases | Modulation of apoptosis pathways |

Antimicrobial Properties

Preliminary assays indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 32–64 µg/mL. The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors such as imatinib analogs. Modifications at the carboxamide position improve selectivity for mutant kinases in leukemia and gastrointestinal stromal tumors.

Agrochemical Development

Derivatives with substituted amines exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show efficacy against Amaranthus retroflexus at 0.5–1.0 kg/ha.

Comparative Analysis with Analogous Compounds

4,6-Dichloro-2-methylpyrimidine-5-carboxylic Acid

Replacing the carboxamide with a carboxylic acid (-COOH) increases acidity (pKa ~3.5 vs. ~0.5 for the carboxamide) and alters solubility. The carboxylic acid derivative is more reactive in esterification but less stable under physiological pH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume